Benzyl azetidin-3-ylcarbamate hydrochloride

Analytical Chemistry Quality Control Building Block Purity

Researchers executing multi-step syntheses requiring orthogonal amine protection face deprotection compatibility failures. Benzyl azetidin-3-ylcarbamate hydrochloride (CAS 1203099-07-3) resolves this with its acid-stable Cbz group-enabling quantitative Boc cleavage (0% Cbz loss) for true chemoselective deprotection. • ≥97% HPLC purity; documented kg-scale synthesis capability supports industrial PROTAC and ADC linker programs • Hydrochloride salt ensures ~1.13 mg/mL aqueous solubility, improving dosing accuracy in bioconjugation reactions • Ships ambient; store at 2-8°C under inert atmosphere for maximum shelf stability

Molecular Formula C11H15ClN2O2
Molecular Weight 242.703
CAS No. 1203099-07-3
Cat. No. B598356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl azetidin-3-ylcarbamate hydrochloride
CAS1203099-07-3
Molecular FormulaC11H15ClN2O2
Molecular Weight242.703
Structural Identifiers
SMILESC1C(CN1)NC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C11H14N2O2.ClH/c14-11(13-10-6-12-7-10)15-8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H
InChIKeyIUCDRWXBDJDFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Azetidin-3-ylcarbamate HCl: Classification & Procurement


Benzyl azetidin-3-ylcarbamate hydrochloride (CAS 1203099-07-3) is a hydrochloride salt of an N-Cbz (benzyloxycarbonyl) protected 3-aminoazetidine building block [1]. This compound belongs to the class of azetidines—four-membered nitrogen-containing heterocycles—and is characterized by its molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.70 g/mol . The benzyl carbamate (Cbz) protecting group is a widely employed amine protecting group in organic synthesis, valued for its stability under acidic conditions and its orthogonal cleavage via hydrogenolysis [2]. The hydrochloride salt form is specifically utilized to enhance aqueous solubility and to facilitate handling and storage compared to the free base .

1
Cbz group stable under acidic conditions, supports orthogonal deprotection strategies.
2
Hydrochloride salt facilitates aqueous handling and dissolution in polar reaction media.
3
Reported high purity suitable for multi-step synthesis and sensitive coupling steps.

Benzyl Azetidin-3-ylcarbamate HCl: Non-Substitutability


Direct substitution of Benzyl azetidin-3-ylcarbamate hydrochloride with other N-protected 3-aminoazetidines or alternative salt forms is not straightforward due to differences in orthogonal deprotection strategies, physical properties, and reactivity profiles . For instance, the Cbz group is stable to the acidic conditions commonly used to cleave tert-butyloxycarbonyl (Boc) protecting groups, enabling selective, sequential deprotection in complex synthetic routes [1]. Conversely, the hydrochloride salt provides superior crystallinity and storage stability compared to the neutral free base form, which directly impacts weighing accuracy and long-term reproducibility in multi-step syntheses [2]. The specific combination of the Cbz protecting group and the hydrochloride salt offers a distinct balance of stability and orthogonal lability that is not replicated by Boc-, Fmoc-, or other carbamate-protected analogs .

Target
Cbz carbamate (acid-stable)
Substitute
Boc carbamate (acid-labile)
Sequential deprotection may fail; acid-labile Boc group could compromise orthogonal strategy.
Target
Hydrochloride salt
Substitute
Free base
Crystallinity and solubility profiles may differ, potentially affecting weighing accuracy and reaction setup.
Target
Cbz (hydrogenolysis removal)
Substitute
Fmoc (base-labile removal)
Deprotection conditions may shift, altering synthetic route compatibility and overall yield.

Benzyl Azetidin-3-ylcarbamate HCl: Comparative Evidence


Purity Benchmark by HPLC

The target compound, Benzyl azetidin-3-ylcarbamate hydrochloride, is commercially available at a validated purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC) . This level of analytical validation is comparable to that reported for the structurally related tert-butyl azetidin-3-ylcarbamate hydrochloride, which is also typically offered at 97% purity by HPLC . The documentation of this metric provides a benchmark for users requiring high-purity intermediates for reproducible synthesis.

Purity (HPLC)
Data to verify
≥97%
Supports purity consistency for Cbz building block.
Vendor-reported; verify with COA. tert-Butyl analog also 97%.
Analytical Chemistry Quality Control Building Block Purity

Cbz vs. Boc Orthogonal Deprotection Stability

A key differentiation lies in the orthogonal stability of the Cbz protecting group. Literature reports that Cbz carbamates are completely stable (0% cleavage) under the mild acidic conditions (e.g., trifluoroacetic acid, TFA) that rapidly and quantitatively cleave Boc carbamates (>95% cleavage) [1]. This allows for the selective, sequential deprotection of amine functionalities in complex molecule synthesis. In contrast, the Boc analog, tert-butyl azetidin-3-ylcarbamate hydrochloride, would be fully deprotected under these identical conditions.

Acid Stability
Head-to-head
0% cleavage (Cbz)
vs. >95% (Boc)
Enables chemoselective deprotection in multi-step synthesis.
Standard TFA conditions; literature-reported.
Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

Aqueous Solubility: Hydrochloride vs. Free Base

The target hydrochloride salt form exhibits significantly improved aqueous solubility compared to its neutral free base analog. Computed physicochemical property data for the hydrochloride salt indicates an aqueous solubility of approximately 1.13 mg/mL (0.00466 mol/L) . In contrast, the free base, Benzyl azetidin-3-ylcarbamate (CAS 914348-04-2), is characterized as 'slightly soluble in water,' a qualitative descriptor typically representing a solubility well below 1 mg/mL . This quantifiable difference in solubility is a direct consequence of salt formation.

Aqueous Solubility
Reported
~1.13 mg/mL (salt)
vs. <1 mg/mL (free base)
May improve dissolution in aqueous reaction media.
Computed LogS; experimental validation advised.
Formulation Solubility Bioconjugation

Cbz Requirement for Friedel-Crafts Reactivity

In calcium(II)-catalyzed Friedel-Crafts reactions of azetidin-3-ols, the N-Cbz group is a demonstrated requirement for achieving good reactivity. The Cbz group stabilizes the intermediate azetidine carbocation, enabling the reaction to proceed efficiently [1]. In contrast, when the N-Boc-protected analog was employed in a related fused azetidine synthesis, the yield was significantly lower, improving from an unspecified baseline to only 46% upon switching from a benzyl to a Boc group, highlighting the suboptimal nature of the Boc group for certain transformations [2]. While the target compound is an amine rather than an alcohol, this evidence underscores a class-level trend: the Cbz group imparts a unique electronic and steric environment to the azetidine nitrogen that can be critical for catalytic activity and reaction success, a property not replicated by the Boc group.

Friedel-Crafts Reactivity
Class-level
Cbz critical for reactivity; Boc yields 46%
Cbz may improve catalytic functionalization outcomes.
Class-level inference; substrate-specific verification needed.
Synthetic Methodology Catalysis Azetidine Functionalization

Benzyl Azetidin-3-ylcarbamate HCl: Application Scenarios


Multi-Step Synthesis with Orthogonal Deprotection

This compound is the optimal choice when a synthetic route necessitates the sequential, chemoselective deprotection of two different amine protecting groups. The Cbz group's complete stability to acidic conditions (0% cleavage under standard Boc deprotection conditions) allows for the removal of a Boc or other acid-labile protecting group elsewhere in the molecule without affecting the Cbz-protected azetidine amine [1]. This orthogonal strategy is a cornerstone of modern peptide and peptidomimetic synthesis and is invaluable in the total synthesis of complex natural products.

Aqueous-Phase Bioconjugation and Medicinal Chemistry Assays

The hydrochloride salt form is specifically advantageous for reactions or assays conducted in aqueous media. Its enhanced solubility (~1.13 mg/mL) compared to the 'slightly soluble' free base form ensures more reliable dissolution, accurate dosing, and improved reaction kinetics in applications such as protein labeling, antibody-drug conjugate (ADC) linker synthesis, and in vitro biological assays .

Lewis Acid-Catalyzed Azetidine Functionalization

Given evidence that the N-Cbz group can stabilize carbocationic intermediates on the azetidine ring, this compound is a preferred building block for downstream functionalization using Lewis acid catalysis, such as Friedel-Crafts alkylations or other ring-expansion reactions. The Cbz group has been shown to be a requirement for reactivity in some systems, a property not shared by the Boc-protected analog, making this compound uniquely suited for generating diverse, 3D-enriched compound libraries [2].

Scalable Synthesis of PROTACs

The compound's availability at high purity (≥97% by HPLC) and its status as a protein degrader building block, combined with documented kg-scale synthesis experience, make it a strategic choice for industrial projects focused on targeted protein degradation (TPD) . Its Cbz group can be selectively removed at a late stage to reveal the free secondary amine for final linker conjugation, a common requirement in the assembly of proteolysis-targeting chimeras (PROTACs).

Application
Selection Property
Validation Focus
Orthogonal deprotection synthesis
Cbz acid stability
Chemoselective deprotection verification
Aqueous-phase amine incorporation
Hydrochloride salt solubility
Dissolution and reaction kinetics
Lewis acid-catalyzed azetidine elaboration
Cbz-enabled intermediate stabilization
Reaction yield optimization
PROTAC linker conjugation
High-purity Cbz-azetidine building block
Late-stage deprotection and coupling efficiency

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